Meliternatin

Descripción

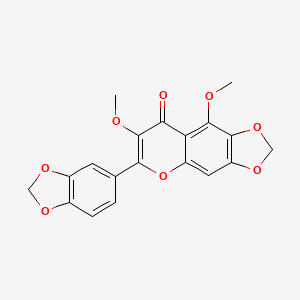

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H14O8 |

|---|---|

Peso molecular |

370.3 g/mol |

Nombre IUPAC |

6-(1,3-benzodioxol-5-yl)-7,9-dimethoxy-[1,3]dioxolo[4,5-g]chromen-8-one |

InChI |

InChI=1S/C19H14O8/c1-21-18-14-12(6-13-17(18)26-8-25-13)27-16(19(22-2)15(14)20)9-3-4-10-11(5-9)24-7-23-10/h3-6H,7-8H2,1-2H3 |

Clave InChI |

FMZYQDFWORSVBZ-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC5=C(C=C4)OCO5 |

SMILES canónico |

COC1=C2C(=CC3=C1OCO3)OC(=C(C2=O)OC)C4=CC5=C(C=C4)OCO5 |

Sinónimos |

3,5-dimethoxy-3',4',6,7-bismethylendioxyflavone meliternatin |

Origen del producto |

United States |

Natural Occurrence and Botanical Sources of Meliternatin

Identification of Plant Genera and Species Yielding Meliternatin

Scientific investigations have pinpointed this compound in the leaves and bark of specific Melicope species, highlighting the genus's role as a significant botanical source.

Melicope subunifoliolata as a Source of this compound

Melicope subunifoliolata has been identified as a key source of this compound. Screening of over 60 Malaysian plants revealed that M. subunifoliolata exhibited strong feeding deterrent activity against the maize weevil (Sitophilus zeamais) and significant larvicidal activity against Aedes aegypti mosquitoes. This compound was isolated as one of the anti-insect compounds from this species, specifically identified as 3,5-dimethoxy-3',4',6,7-bismethylendioxyflavone nih.govarccjournals.com. Alongside this compound, six other minor polyoxygenated flavones were also isolated from M. subunifoliolata nih.gov.

Isolation of this compound from Melicope glabra

The leaves of Melicope glabra (Blume) T.G. Hartley have also been found to contain this compound. Research has reported the isolation of this compound along with a new flavonol derivative, meliglabrin, and two other known flavonols, ternatin and 5,4'-dihydroxy-3,7,3'-trimethoxyflavon, from the leaves of M. glabra researchgate.netkoreamed.orgresearchgate.netbvsalud.orgkoreamed.org. The structures of these compounds were elucidated using various spectroscopic methods, including UV, IR, HRESIMS, and NMR researchgate.netkoreamed.orgresearchgate.netkoreamed.org. M. glabra, locally known as 'Ki Sampang', is found throughout Indonesia and its leaves are traditionally used for treating fever, infections, and cough koreamed.orgkoreamed.org.

Presence of this compound in Melicope ternata

Melicope ternata, also known as "Wharangi," a small tree endemic to New Zealand, is another significant source of this compound nzic.org.nzrsc.org. The bark of M. ternata has been a subject of phytochemical investigation, leading to the isolation of four new methylated flavonols, including this compound, alongside meliternin, ternatin, and wharangin nzic.org.nzrsc.org. These compounds are structurally related, differing in the arrangement of methoxy (B1213986) and methylenedioxy groups nzic.org.nzrsc.org. This compound was noted as being unusual for being completely alkylated and for containing two methylenedioxy groups rsc.org. Furthermore, this compound has also been isolated from the wood and bark of Melicope broadbentiana F. M. Bail., alongside melisimplexin and a new flavone (B191248), melibentin researchgate.netresearchgate.net. The leaves of M. broadbentiana also contain melisimplin and this compound researchgate.net.

Geographic Distribution of this compound-Producing Flora

The Melicope genus, to which the primary sources of this compound belong, has a broad geographical distribution. The genus is found across the Malagasy and Indo-Himalayan regions, extending to Southeast Asia, Australasia, and the Pacific Islands, including New Zealand and Australia pensoft.netpensoft.netresearchgate.net. Specifically, Melicope subunifoliolata is found in Malaysia nih.gov, while Melicope glabra is distributed throughout Indonesia koreamed.orgkoreamed.org. Melicope ternata is endemic to New Zealand nzic.org.nzrsc.org, and Melicope broadbentiana is found in Australia researchgate.netresearchgate.net. The distribution of these species dictates the geographical presence of this compound in nature.

Co-occurrence of this compound with Related Flavonoids

This compound frequently occurs alongside other flavonoids, particularly within the Melicope genus. These co-occurring compounds often share structural similarities, such as variations in methoxylation and methylenedioxy substitutions.

In Melicope subunifoliolata, this compound was isolated with six other minor polyoxygenated flavones nih.gov.

From Melicope glabra, this compound was found with ternatin, meliglabrin, and 5,4'-dihydroxy-3,7,3'-trimethoxyflavon researchgate.netkoreamed.orgresearchgate.netbvsalud.orgkoreamed.org.

In Melicope ternata, this compound co-occurs with meliternin, ternatin, and wharangin nzic.org.nzrsc.org.

Melicope broadbentiana yielded this compound alongside melisimplexin and melibentin from its wood and bark, and melisimplin from its leaves researchgate.netresearchgate.net.

The presence of these related flavonoids suggests a common biosynthetic pathway within these Melicope species.

Table 1: this compound Isolation from Melicope Species

| Plant Species | Plant Part | Isolated Compounds (including this compound) | Reference(s) |

| Melicope subunifoliolata | Leaves | This compound, six other minor polyoxygenated flavones | nih.govarccjournals.com |

| Melicope glabra | Leaves | This compound, meliglabrin, ternatin, 5,4'-dihydroxy-3,7,3'-trimethoxyflavon | researchgate.netkoreamed.orgresearchgate.netbvsalud.orgkoreamed.org |

| Melicope ternata | Bark | This compound, meliternin, ternatin, wharangin | nzic.org.nzrsc.org |

| Melicope broadbentiana | Wood & Bark | This compound, melisimplexin, melibentin | researchgate.netresearchgate.net |

| Melicope broadbentiana | Leaves | This compound, melisimplin, triacontanol, melicopol, methylmelicopol | researchgate.net |

Table 2: Related Flavonoids Co-occurring with this compound in Melicope Species

| Plant Species | Co-occurring Flavonoids |

| Melicope subunifoliolata | Six minor polyoxygenated flavones |

| Melicope glabra | Meliglabrin, Ternatin, 5,4'-dihydroxy-3,7,3'-trimethoxyflavon |

| Melicope ternata | Meliternin, Ternatin, Wharangin |

| Melicope broadbentiana | Melisimplexin, Melibentin (from wood/bark); Melisimplin (from leaves) |

Compound List:

this compound

Meliglabrin

Ternatin

5,4'-dihydroxy-3,7,3'-trimethoxyflavon

Meliternin

Wharangin

Melisimplexin

Melibentin

Melisimplin

Isolation and Chromatographic Purification Methodologies for Meliternatin

Extraction Protocols from Plant Biomass

The initial step in isolating Meliternatin and related flavonoids involves the extraction from plant biomass, typically the dried and powdered leaves or bark of Melicope species. The choice of solvent and extraction technique is critical to efficiently remove the target compounds from the complex plant matrix.

Modern approaches often utilize sequential cold solvent extraction to fractionate compounds based on polarity. A typical protocol would involve the following steps:

Defatting: The plant material is first macerated with a non-polar solvent, such as hexane (B92381), to remove lipids, waxes, and other non-polar constituents.

Extraction of Flavonoids: Following the removal of non-polar components, the plant residue is then extracted with a solvent of medium polarity, like ethyl acetate (B1210297) or acetone. O-methylated flavonoids, including what would be expected for this compound, are often effectively extracted using these solvents.

Extraction of More Polar Compounds: Finally, a more polar solvent, such as methanol (B129727), is used to extract any remaining polar compounds, ensuring a comprehensive extraction of various secondary metabolites.

The duration for each solvent extraction is typically 24 hours to ensure thorough percolation and dissolution of the target compounds. After each extraction step, the solvent is removed under reduced pressure using a rotary evaporator to yield the respective crude extracts.

| Extraction Stage | Solvent | Target Compounds |

| 1. Defatting | Hexane | Lipids, waxes, non-polar compounds |

| 2. Flavonoid Extraction | Ethyl Acetate | O-methylated flavonoids, other medium-polarity compounds |

| 3. Polar Extraction | Methanol | Highly polar flavonoids, glycosides, and other polar compounds |

Sequential Partitioning Techniques in this compound Enrichment

Following initial solvent extraction, the crude extract rich in flavonoids is subjected to sequential partitioning to further enrich the fraction containing this compound. This liquid-liquid extraction technique separates compounds based on their differential solubility in immiscible solvents.

For an ethyl acetate extract, a common partitioning scheme would involve washing the extract with water to remove highly polar impurities. Further partitioning between solvents such as hexane and methanol or chloroform (B151607) and water can also be employed to separate flavonoids based on their degree of glycosylation and hydroxylation. Given this compound's polymethoxylated nature, it is expected to be less polar than its hydroxylated counterparts and would thus partition into the organic phase during these procedures.

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of isolating pure this compound from the enriched flavonoid fraction. A combination of different chromatographic methods is typically employed to achieve high purity.

Vacuum Liquid Chromatography (VLC) serves as an initial, rapid, and efficient method for the fractionation of the crude extract. In this technique, a short, wide column is packed with an adsorbent like silica (B1680970) gel and the solvent is drawn through the column under vacuum. This allows for a quick separation and the use of finer adsorbent particles, leading to better resolution than traditional gravity column chromatography.

The crude extract is typically adsorbed onto a small amount of silica gel and then loaded onto the column. A gradient elution is then performed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., dichloromethane, ethyl acetate, and finally methanol). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target flavonoid.

| VLC Elution Step | Solvent System | Typical Compounds Eluted |

| 1. Initial Wash | 100% n-Hexane | Non-polar impurities |

| 2. Increasing Polarity | n-Hexane-Dichloromethane gradient | Less polar flavonoids |

| 3. Further Increasing Polarity | Dichloromethane-Ethyl Acetate gradient | Polymethoxylated flavonoids |

| 4. Final Elution | Ethyl Acetate-Methanol gradient | More polar flavonoids, glycosides |

Planar radial chromatography, particularly preparative thin-layer chromatography (TLC), is a valuable technique for the fine separation of compounds from fractions obtained through VLC. In this method, the sample is applied as a spot in the center of a circular plate coated with an adsorbent. The mobile phase is then introduced to the center of the spot, and it moves radially outwards, separating the components into concentric rings.

This technique is advantageous for separating compounds with close retention factors (Rf values) and is particularly suitable for the isolation of alkaloids and other high-polarity samples. For polymethoxylated flavonoids like this compound, a solvent system of appropriate polarity, often a mixture of hexane and ethyl acetate, would be used to achieve separation. The separated bands can then be scraped from the plate and the compound eluted with a suitable solvent.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of flavonoids, offering high resolution, speed, and sensitivity. For the isolation of polymethoxylated flavonoids, a preparative reverse-phase HPLC system is commonly used.

A C18 column is a typical stationary phase, and the mobile phase usually consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. The eluting compounds are monitored by a UV detector, and the fraction corresponding to the this compound peak is collected.

| HPLC Parameter | Typical Conditions for Flavonoid Separation |

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B) |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 and 365 nm |

| Flow Rate | 1.0 mL/min |

Strategies for Purity Assessment in Isolated this compound

Once a compound believed to be pure this compound is isolated, its purity must be rigorously assessed. This is typically achieved through a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The isolated compound is analyzed using an analytical HPLC system. A single, sharp, and symmetrical peak in the chromatogram is indicative of high purity. The use of a Diode Array Detector (DAD) can also confirm the spectral homogeneity of the peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for both structural elucidation and purity assessment. The absence of extraneous peaks in the NMR spectra suggests a high degree of purity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the isolated compound, which can be compared to the theoretical mass of this compound. The presence of a single major ion corresponding to the expected molecular weight is a strong indicator of purity.

By employing these multifaceted strategies, researchers can confidently establish the purity of the isolated this compound, which is crucial for subsequent structural characterization and biological activity studies.

Structural Elucidation and Spectroscopic Characterization of Meliternatin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy plays a pivotal role in determining the precise arrangement of atoms within a molecule. By analyzing the interactions of atomic nuclei with a magnetic field, detailed information about chemical environments, connectivity, and stereochemistry can be obtained.

One-Dimensional NMR (¹H, ¹³C, APT) Techniques

One-dimensional NMR experiments provide fundamental data regarding the types of protons and carbons present in a molecule.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the number, chemical environment, and connectivity of hydrogen atoms. The ¹H NMR spectrum of Meliternatin, as reported in deuterated chloroform (B151607) (CDCl₃), exhibits characteristic signals indicative of its flavonoid structure koreamed.org.

| Resonance | Solvent | δ (ppm) | Multiplicity | Coupling (Hz) | Assignment | Source(s) |

| 5-OH | CDCl₃ | 12.72 | s | - | 5-OH | koreamed.org |

| 4'-OH | CDCl₃ | 8.64 | s | - | 4'-OH | koreamed.org |

| H-2' | CDCl₃ | 7.75 | d | 2.0 | H-2' | koreamed.org |

| H-2' | CDCl₃ | 7.59 | d | 1.8 | H-2' | koreamed.org |

| H-6' | CDCl₃ | 7.67 | dd | 8.4, 2.0 | H-6' | koreamed.org |

| H-6' | CDCl₃ | 7.68 | dd | 8.4, 1.8 | H-6' | koreamed.org |

| H-5' | CDCl₃ | 6.97 | d | 8.4 | H-5' | koreamed.org |

| H-5' | CDCl₃ | 6.95 | d | 8.4 | H-5' | koreamed.org |

| H-8 | CDCl₃ | 6.62 | d | 2.4 | H-8 | koreamed.org |

| H-8 | CDCl₃ | 6.54 | s | - | H-8 | koreamed.org |

| H-6 | CDCl₃ | 6.27 | d | 2.4 | H-6 | koreamed.org |

| 3'-OCH₃ | CDCl₃ | 3.91 | s | - | 3'-OCH₃ | koreamed.org |

| 7-OCH₃ | CDCl₃ | 3.87 | s | - | 7-OCH₃ | koreamed.org |

| 3-OCH₃ | CDCl₃ | 3.86 | s | - | 3-OCH₃ | koreamed.org |

| 3',4'-OCH₂-O | CDCl₃ | 6.08 | s | - | Methylenedioxy | koreamed.org |

Note: Some discrepancies exist between reported ¹H NMR data in sources koreamed.org and koreamed.org regarding specific chemical shifts and the presence of a methylenedioxy group versus a 4'-OH and 3'-OCH₃. Source koreamed.org provides a more comprehensive set of assignments for this compound (3), while source koreamed.org mentions a methylenedioxy group and different signals for H-8. Source rsc.org also mentions the presence of methylenedioxy groups.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts observed for this compound's carbon atoms are characteristic of a flavonoid structure, with signals corresponding to aromatic carbons, methoxy (B1213986) carbons, and carbonyl carbons koreamed.orgkoreamed.org.

| C-Atom | δ (ppm) | Assignment | Source(s) |

| C-2 | 155.8 | Quaternary | koreamed.org |

| C-3 | 138.2 | Quaternary | koreamed.orgkoreamed.org |

| C-4 | 179.3 | Quaternary | koreamed.orgkoreamed.org |

| C-6 | 130.1 | Methine | koreamed.org |

| C-7 | 155.1 | Quaternary | koreamed.org |

| C-8 | 106.3 | Methine | koreamed.org |

| C-8a | 153.9 | Quaternary | koreamed.org |

| C-4a | 106.3 | Quaternary | koreamed.org |

| C-1' | 124.2 | Methine | koreamed.org |

| C-2' | 108.7 | Methine | koreamed.org |

| C-3' | 149.7 | Quaternary | koreamed.org |

| C-4' | 150.0 | Quaternary | koreamed.org |

| C-6' | 123.8 | Methine | koreamed.org |

| 3-OCH₃ | - | Methoxy | koreamed.org |

| 7-OCH₃ | - | Methoxy | koreamed.org |

| 3'-OCH₃ | - | Methoxy | koreamed.org |

APT (Attached Proton Test): APT is a ¹³C NMR technique used to differentiate between CH₃/CH carbons and CH₂/quaternary carbons based on their phase in the spectrum tecmag.comwikipedia.org. This experiment aids in the unambiguous assignment of carbon signals by providing multiplicity information researchgate.netscielo.br.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR techniques are crucial for establishing connections between atoms, thereby confirming the proposed structure.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton coupling networks, indicating which protons are adjacent through bonds sdsu.edumagritek.com. This helps in piecing together spin systems within the molecule github.io. COSY was employed in the structural elucidation of this compound koreamed.orgresearchgate.netscielo.brneliti.comump.ac.id.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing one-bond ¹H-¹³C connectivity information sdsu.edumagritek.comcolumbia.edu. This technique is essential for assigning ¹³C signals based on their attached protons github.io. HSQC was utilized in the structural determination of this compound koreamed.orgresearchgate.netscielo.brneliti.comump.ac.id.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes correlations between protons and carbons separated by two or three bonds, providing crucial information for connecting different molecular fragments and confirming the positions of quaternary carbons sdsu.edumagritek.comcolumbia.edu. HMBC data was used to confirm the structure of this compound koreamed.orgresearchgate.netscielo.brneliti.comump.ac.id.

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is a powerful technique that provides accurate mass measurements, allowing for the determination of the elemental composition of a compound koreamed.orgkoreamed.orgresearchgate.netneliti.comump.ac.id. For this compound, HRESIMS has been used to confirm its molecular formula, C₁₈H₁₄O₈ koreamed.orgkoreamed.orgchemspider.com. Analysis typically involves the detection of molecular ions or pseudo-molecular ions. For instance, related compounds like Meliglabrin have shown a [M-H]⁻ ion at m/z 357.0610 (calculated) and 357.0613 (found) koreamed.orgkoreamed.org.

Pseudo-Molecular Ion Analysis in Mass Spectrometry

Pseudo-molecular ions, such as protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, are commonly observed in electrospray ionization mass spectrometry and are formed by the addition or removal of a proton or other small molecules uab.eduvt.eduresearchgate.netnih.gov. The analysis of these ions is fundamental to determining the molecular weight of the analyte uab.eduvt.edu. For this compound, the [M-H]⁻ ion is a typical pseudo-molecular ion observed, consistent with its acidic hydroxyl groups koreamed.orgkoreamed.org.

Vibrational (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups savemyexams.comvscht.cz. The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Source(s) |

| 3421 | O-H stretch | Hydroxyl | koreamed.orgkoreamed.org |

| 1645 / 1641 | C=O stretch | Carbonyl | koreamed.orgkoreamed.org |

| 1560-1481 / 1524 / 1479 | C=C stretch | Aromatic ring | koreamed.orgkoreamed.org |

| 1132 / 1114 | C-O stretch | Ether | koreamed.orgkoreamed.org |

The broad absorption band around 3421 cm⁻¹ is characteristic of a hydroxyl (O-H) stretching vibration savemyexams.comvscht.cz. The presence of a carbonyl group (C=O) is indicated by a strong absorption around 1641-1645 cm⁻¹ koreamed.orgkoreamed.orgsavemyexams.com. Absorption bands in the region of 1479-1560 cm⁻¹ are typical for C=C stretching vibrations within aromatic rings savemyexams.comvscht.cz. The C-O stretching vibrations, indicative of ether linkages (such as in methoxy or methylenedioxy groups), are observed around 1114-1132 cm⁻¹ koreamed.orgkoreamed.orgsavemyexams.com.

Electronic (UV-Vis) Spectroscopy in this compound Analysis

UV-Vis spectroscopy is a fundamental analytical technique employed in the characterization of organic compounds, including flavonoids. It operates on the principle that molecules with conjugated π-electron systems absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption arises from the excitation of electrons to higher energy levels. Flavonoids, characterized by their 15-carbon skeleton (C6-C3-C6) forming two benzene (B151609) rings (A and B) linked by a heterocyclic pyran ring (C), typically exhibit distinct absorption patterns medwinpublishers.comtechnologynetworks.com.

The absorption spectra of most flavonoids in solution commonly display two major absorption bands, referred to as Band I and Band II medwinpublishers.comtechnologynetworks.comnepjol.info.

Band I , typically observed between 300 nm and 390 nm, is generally attributed to the electronic transitions within the cinnamoyl system, involving the B-ring and the conjugated C-ring medwinpublishers.comnepjol.info.

Band II , usually found between 240 nm and 280 nm, is associated with the benzoyl system, primarily involving the A-ring and the carbonyl group in the C-ring medwinpublishers.comnepjol.info.

This compound is classified as a polyoxygenated flavone (B191248), with its specific structure being 3,5-dimethoxy-3',4',6,7-bismethylendioxyflavone nih.gov. The presence of methoxy groups and methylenedioxy bridges, in addition to the core flavone structure, influences the extent of conjugation and electron distribution within the molecule. These structural features are expected to affect the position and intensity of the characteristic UV-Vis absorption bands. While specific UV-Vis maxima for this compound are not extensively detailed in the readily available literature, based on its flavone classification and substitution pattern, its spectrum would likely feature a Band I in the range of approximately 340-360 nm and a Band II around 250-270 nm. These spectral characteristics are crucial for its qualitative identification and can be used in conjunction with other spectroscopic methods for purity assessment and quantitative analysis wepub.org.

Comparative Spectroscopic Analysis with Known Flavonoids

Comparing the UV-Vis spectral data of this compound with those of other well-characterized flavonoids allows for a deeper understanding of its structural nuances and aids in its differentiation from related compounds. Flavonoids exhibit a wide range of UV-Vis absorption maxima depending on their subclass and substitution patterns medwinpublishers.comnepjol.info.

For instance, simpler flavones like apigenin (B1666066) typically show Band I around 305-350 nm and Band II around 250-280 nm medwinpublishers.com. Flavonols, such as quercetin, often exhibit a bathochromic shift in Band I, absorbing between 350-385 nm, due to the presence of a hydroxyl group at the 3-position and potential ortho-dihydroxylation on the B-ring, which can engage in chelation medwinpublishers.comnepjol.info.

This compound, with its methoxy groups at positions 3 and 5, and methylenedioxy bridges at positions 6,7 and 3',4', represents a more substituted and structurally distinct flavone. The methoxy groups, being electron-donating, can potentially cause a bathochromic shift in Band I compared to unsubstituted flavones. Similarly, the methylenedioxy groups can influence the electronic distribution and conjugation. While specific comparative studies detailing this compound's UV-Vis spectrum against a panel of other flavonoids are limited, its spectral profile is expected to be distinguishable from simpler flavones and flavonols due to these unique oxygenation patterns. Such comparisons, often enhanced by the use of UV-Vis shift reagents that probe specific hydroxyl group functionalities, are vital for accurate structural elucidation and classification within the diverse flavonoid family nepjol.info.

| Flavonoid Class | Representative Flavonoid | Typical Band I (nm) | Typical Band II (nm) | Key Structural Features Influencing UV-Vis Spectra |

| Flavones | Apigenin | 305–350 | 250–280 | Basic flavone skeleton; hydroxyl groups influence shifts. |

| Flavonols | Quercetin | 350–385 | 250–280 | 3-OH group, ortho-dihydroxylation on B-ring; susceptible to chelation shifts. |

| This compound | Polyoxygenated Flavone | ~340–360 (expected) | ~250–270 (expected) | Methoxy groups (3, 5); Methylenedioxy bridges (6,7 and 3',4') influencing conjugation. |

| Chalcones | (Example) | 340–390 | 230–270 | Open-chain structure, extended conjugation. |

Compound List:

this compound

Apigenin

Quercetin

Chemical Synthesis and Derivatization Strategies for Meliternatin

Total Synthesis Approaches for Meliternatin

The complete chemical synthesis of a natural product from simple, commercially available starting materials is a rigorous undertaking that confirms its structure and provides a route for producing analogs. The total synthesis of flavonoids, including those with the structural complexity of this compound, often involves the construction of the core chromone (B188151) ring system followed by the introduction of peripheral substituents.

Key strategies in flavonoid synthesis that are applicable to a molecule like this compound include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, which are classical methods for forming the flavone (B191248) backbone. More contemporary approaches often utilize transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, to construct the C-C bonds of the flavonoid skeleton. rsc.orgresearchgate.net These methods offer greater flexibility and functional group tolerance.

While specific total syntheses of this compound are not extensively detailed in publicly available literature, the general principles of flavonoid synthesis provide a roadmap. A plausible retrosynthetic analysis would involve disconnecting the B-ring from the chromone core, leading to a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025) as key precursors. The assembly of these fragments and subsequent manipulation of protecting groups and methoxy (B1213986) substitutions would be critical steps.

Semi-synthetic Modifications and Analog Generation from this compound

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating derivatives and exploring structure-activity relationships. For a compound like this compound, semi-synthetic strategies would likely focus on the modification of its methoxy and hydroxyl groups.

Dealkylation Reactions of this compound to Hydroxyflavones

The selective removal of methyl groups (dealkylation or demethylation) from polymethoxylated flavonoids is a common strategy to produce polyhydroxyflavones. nih.gov These reactions can significantly alter the biological properties of the parent molecule, as the resulting hydroxyl groups can participate in hydrogen bonding and act as antioxidants.

Common reagents for the dealkylation of flavonoid methyl ethers include strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃). The choice of reagent and reaction conditions can sometimes allow for selective demethylation, depending on the position of the methoxy group on the flavonoid scaffold. For instance, methoxy groups adjacent to a carbonyl can exhibit different reactivity compared to those on the B-ring.

| Reagent | Conditions | Outcome |

| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) | Generally non-selective, cleaves most or all methyl ethers |

| Aluminum Chloride (AlCl₃) | Anhydrous solvent, sometimes with a scavenger | Can show some selectivity for certain positions |

| Pyridinium Hydrochloride | High temperature (melt) | Often used for complete demethylation |

Methylation Strategies for this compound Derivatives

Conversely, the methylation of hydroxyl groups on a flavonoid core is a key step in both total synthesis and the creation of derivatives. Methylation can increase a compound's metabolic stability and membrane permeability. nih.govacs.org

Standard methylation procedures involve the use of a methylating agent such as dimethyl sulfate (B86663) (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃). Selective methylation of polyhydroxyflavonoids can be challenging and often requires the use of protecting groups to shield certain hydroxyls while others are methylated. xiahepublishing.comresearchgate.net The relative acidity of the different hydroxyl groups can also be exploited to achieve regioselectivity. researchgate.net

Utilization of this compound as a Synthetic Precursor for Other Flavones

Natural products like this compound can serve as advanced intermediates for the synthesis of other, often rarer, flavonoids. By employing selective dealkylation and subsequent re-alkylation or other functional group interconversions, the core structure of this compound can be elaborated into a variety of analogs. For example, selective demethylation at one position could be followed by the introduction of a different alkyl group or a glycosidic linkage, leading to novel compounds with potentially different biological profiles. nih.gov

Reaction Mechanisms and Stereochemical Considerations in this compound Synthesis

The synthesis of flavonoids is rich with interesting reaction mechanisms. For instance, the Baker-Venkataraman rearrangement involves the intramolecular acyl transfer from a phenolic ester to an enolate, followed by a cyclodehydration to form the chromone ring. Cross-coupling reactions, central to modern synthetic strategies, proceed via catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. rsc.org

As this compound itself is an achiral molecule, stereochemical considerations primarily arise during the synthesis of related chiral derivatives, such as flavanones or isoflavanones, which possess a stereocenter at the C2 or C3 position, respectively. nih.govnih.gov In such cases, asymmetric synthesis methodologies, including the use of chiral catalysts or auxiliaries, would be necessary to control the absolute stereochemistry of the product. nih.gov The stereochemistry of these compounds can be crucial for their biological activity. nih.gov

Biosynthetic Pathways and Metabolic Engineering of Meliternatin

Proposed Precursors and Enzymatic Steps in Flavone (B191248) Biosynthesis

The biosynthesis of flavones, including the backbone of meliternatin, begins with the phenylpropanoid pathway, which provides the initial precursors. wikipedia.orgmdpi.com The amino acid phenylalanine, derived from the shikimate pathway, is the primary starting material. mdpi.comnih.gov

The key steps are as follows:

Phenylalanine to p-Coumaroyl-CoA : The process starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com This is then hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Finally, 4-coumarate: CoA ligase (4CL) catalyzes the addition of a coenzyme A (CoA) unit, yielding p-coumaroyl-CoA. mdpi.com

Chalcone (B49325) Formation : The first committed step in flavonoid biosynthesis involves the enzyme chalcone synthase (CHS) . It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary metabolism) to form naringenin (B18129) chalcone. wikipedia.org

Isomerization to a Flavanone (B1672756) : The unstable chalcone is then cyclized by chalcone isomerase (CHI) into a flavanone, typically (2S)-naringenin. wikipedia.org Naringenin serves as a critical intermediate and a branching point for the synthesis of various flavonoid classes. mdpi.com

Flavone Formation : The final step in creating the core flavone structure is the introduction of a double bond between the C-2 and C-3 positions of the flavanone. This dehydrogenation is catalyzed by flavone synthase (FNS) , converting naringenin into the flavone apigenin (B1666066). mdpi.com

Further modifications, such as hydroxylation and methylation, on this basic flavone skeleton lead to the formation of polyoxygenated flavones like this compound. mdpi.com

| Enzyme | Abbreviation | Function in Flavone Biosynthesis |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid |

| 4-coumarate: CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and 3x malonyl-CoA to form a chalcone |

| Chalcone isomerase | CHI | Cyclizes the chalcone to a flavanone (e.g., naringenin) |

| Flavone synthase | FNS | Dehydrogenates the flavanone to a flavone (e.g., apigenin) |

Gene Clusters and Enzymes Relevant to Polyoxygenated Flavone Formation

The structural complexity of this compound, which features five methoxy (B1213986) groups, arises from subsequent modifications of the initial flavone scaffold. The formation of polymethoxyflavones (PMFs) requires a series of hydroxylation and O-methylation reactions. nih.gov While the specific enzymes for this compound are not fully characterized, research on PMF biosynthesis in plants like citrus provides a strong model for the proposed pathway. nih.gov

The key enzymatic steps are hydroxylation, catalyzed by cytochrome P450 monooxygenases, followed by methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). nih.govmdpi.com OMTs are crucial for the terminal modification of hydroxylated flavones and play a significant role in the biosynthesis of specialized metabolites. nih.gov

In citrus, a major source of PMFs, gene clusters containing tandemly duplicated OMT genes have been identified as responsible for the extensive methylation of flavones. nih.gov These OMTs often exhibit substrate specificity, catalyzing methylation at particular positions on the flavonoid skeleton. nih.govnih.gov The biosynthesis of this compound likely involves a similar suite of position-specific hydroxylases and a cluster of OMT genes that sequentially add methyl groups to a pentahydroxyflavone precursor until the final pentamethoxy structure is achieved. nih.govmdpi.com

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that play a central role in the metabolism and detoxification of a wide range of compounds, including flavonoids, in both plants and animals. nih.govfrontiersin.org They catalyze the transfer of glucuronic acid from the activated sugar donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDP-GlcA), to a substrate. nih.gov This conjugation, known as glucuronidation, significantly increases the water solubility of lipophilic flavonoids, facilitating their transport, sequestration in vacuoles (in plants), or elimination from the body (in mammals). nih.govfrontiersin.org

While flavonoids in plants are more commonly found as glucose conjugates, glucuronidation is also a known modification. nih.gov UGTs can act on a broad range of flavonoid acceptors, including flavones and flavonols. nih.gov For instance, UGT1A1 is a key enzyme in the glucuronidation of many flavonoids in humans. nih.govresearchgate.net In the context of this compound biosynthesis, UGTs would likely act on the final aglycone or its hydroxylated precursors, representing a metabolic modification rather than a core step in the formation of the pentamethoxy structure itself. This modification alters the compound's physicochemical properties and biological activity.

Acyltransferases (ATs) are another class of enzymes that contribute to the immense structural diversity of flavonoids found in nature. nih.gov These enzymes catalyze the transfer of an acyl group, from donors such as acyl-Coenzyme A, onto the sugar moieties of flavonoid glycosides. nih.gov This process, known as acylation, further modifies the flavonoid structure.

The addition of acyl groups can have several significant effects:

Stabilization : Acylation can enhance the stability of flavonoid pigments like anthocyanins. nih.gov

Altered Solubility : The addition of acyl groups changes the polarity of the flavonoid molecule, affecting its solubility and interaction with cellular membranes. nih.gov

Co-pigmentation : Acylation can influence the color of pigments by affecting co-pigmentation interactions within the plant vacuole.

Acyltransferases, particularly those from the BAHD family, are responsible for much of this diversification. semanticscholar.org Like glucuronidation, acylation is a late-stage tailoring step in flavonoid biosynthesis. It acts upon flavonoid glycosides, not the aglycone core, and therefore represents a diversification pathway that is separate from the primary synthesis and methylation of the this compound backbone.

Potential for Heterologous Expression and Metabolic Engineering of this compound Production

Metabolic engineering offers a promising platform for the sustainable and scalable production of high-value plant natural products like this compound. mdpi.com By transferring the entire biosynthetic pathway into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae, production can be optimized and decoupled from agricultural constraints. mdpi.comnih.gov

The heterologous production of this compound would involve several key steps:

Gene Identification : The first step is the identification of all the necessary genes from the source plant. This includes the core flavonoid pathway genes (PAL, C4H, 4CL, CHS, CHI, FNS) and, crucially, the specific set of hydroxylases (likely cytochrome P450s) and O-methyltransferases (OMTs) responsible for converting a basic flavone into the pentamethoxy structure of this compound. nih.govresearchgate.net

Pathway Reconstruction : The identified genes must be assembled into an expression vector and introduced into the chosen microbial host. mdpi.com A significant challenge is ensuring the functional expression of plant enzymes, particularly membrane-bound cytochrome P450s, which often require co-expression of a partner P450 reductase for activity in microbial hosts. nih.gov

Host Strain Optimization : The host's metabolism must be engineered to provide sufficient quantities of the necessary precursors, primarily phenylalanine and malonyl-CoA. mdpi.com This can involve upregulating pathways leading to these precursors and downregulating competing pathways that drain them.

Cofactor Engineering : The O-methylation steps are critically dependent on the cofactor S-adenosyl-L-methionine (SAM). Engineering the host to increase the intracellular pool of SAM is essential for achieving high yields of polymethoxyflavones. nih.gov

Process Optimization : Fermentation conditions must be optimized to maximize cell growth and product yield.

Successful heterologous production of other flavonoids has demonstrated the feasibility of this approach. nih.govfrontiersin.org By applying these principles, microbial cell factories could be developed for the efficient and sustainable production of this compound. mdpi.comnih.gov

Preclinical Pharmacological Investigations of Meliternatin

Cytotoxic and Antiproliferative Activities of Meliternatin in in vitro Models

Evaluation in Murine Leukemia P-388 Cell Lines

Studies have evaluated the cytotoxic activity of this compound against the murine leukemia P-388 cell line. In one investigation involving compounds isolated from Melicope glabra, this compound (listed as compound 3) was among those tested for their anticancer activity. This specific study reported that this compound, along with two other tested compounds (compounds 1 and 2), were found to be inactive against P-388 cells. In contrast, another compound from the same study (compound 4) demonstrated moderate activity, with an IC50 value of 5.02 µg/mL, while the positive control, artonin E, had an IC50 of 1.33 µg/mL koreamed.orgresearchgate.net.

Table 1: Cytotoxicity of this compound against Murine Leukemia P-388 Cells

| Compound | Source | Cell Line | IC50 (µg/mL) | Activity | Reference |

| This compound | Melicope glabra | Murine Leukemia P-388 | > 30.04 | Inactive | koreamed.orgresearchgate.net |

| Artonin E | (Positive Control) | Murine Leukemia P-388 | 1.33 | Active | koreamed.orgresearchgate.net |

| Compound 4 | Melicope glabra | Murine Leukemia P-388 | 5.02 | Moderate | koreamed.orgresearchgate.net |

Note: The IC50 values for compounds 1 and 2 were reported as 48.30 µg/mL and 15.98 µg/mL, respectively, also indicating inactivity or low activity in this specific study.

Cellular Targets and Pathways Associated with Antiproliferative Effects

Specific cellular targets and molecular pathways through which this compound mediates its antiproliferative effects have not been extensively detailed in the reviewed literature. While general mechanisms for other natural compounds with antiproliferative properties, such as modulation of signaling pathways like PI3K/Akt, MAPK, induction of apoptosis, and cell cycle arrest, have been reported nih.govmdpi.comnih.govoncotarget.com, direct evidence linking these mechanisms to this compound's activity is not provided in the available snippets.

Anti-inflammatory Potential of this compound

In silico Ligand-Protein Interaction Studies with Inflammatory Targets (e.g., IL1β Inhibitors)

This compound has been investigated in silico for its potential as an inhibitor of Interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory processes researchgate.netiocspublisher.orgresearchgate.netsemanticscholar.org. In one study, this compound, alongside other compounds from Macaranga gigantea, was subjected to molecular docking simulations against IL-1β researchgate.netiocspublisher.orgsemanticscholar.org. These computational analyses employed AutoDock 4.2 and visualization tools to predict interactions with the target protein. The results indicated that this compound demonstrated favorable binding characteristics, being identified as one of four ligands exhibiting the lowest ΔG (Gibbs free energy) values, suggesting a spontaneous interaction with the IL-1β protein researchgate.netiocspublisher.orgsemanticscholar.org.

Molecular Docking and Binding Affinity Analysis of this compound

The in silico evaluation of this compound's anti-inflammatory potential involved molecular docking studies targeting IL-1β researchgate.netiocspublisher.orgresearchgate.netsemanticscholar.org. During these simulations, this compound was observed to form specific hydrogen bonds with key amino acid residues within the IL-1β protein. Notably, it was found to act as a hydrogen bond donor to residues Arg4, Lys103, and Met148 semanticscholar.org. These interactions suggest a potential for this compound to interfere with the protein's function. While these studies highlight this compound's capacity for spontaneous interaction and specific binding to IL-1β, detailed quantitative binding affinity values (e.g., Ki or Kd) were not explicitly provided in the available research snippets. The findings collectively suggest that this compound warrants further investigation as a potential therapeutic agent for inflammatory conditions mediated by IL-1β researchgate.netiocspublisher.orgresearchgate.netsemanticscholar.org.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Meliternatin and Analogues

Identification of Key Structural Determinants for Meliternatin Bioactivity

The bioactivity of flavones is intricately linked to their substitution patterns, including the number and position of hydroxyl, methoxy (B1213986), and other functional groups on their basic 2-phenyl-4H-chromen-4-one skeleton. For polyoxygenated flavones like this compound, which possesses two methoxy groups and two methylenedioxy bridges, these substituents are the primary determinants of its biological profile.

General SAR findings for flavonoids suggest that the presence and positioning of these groups significantly influence their interactions with biological targets. For instance, in various studies on flavones, the presence of methoxy groups has been shown to enhance liposolubility, which can improve membrane penetration and bioavailability. nih.gov The specific arrangement of two methoxy groups at the 3- and 5-positions, as seen in this compound, combined with the bismethylenedioxy substitutions at the 3',4' and 6,7-positions, creates a unique electronic and steric profile that likely dictates its insecticidal and feeding deterrent activities.

Studies on other polymethoxylated flavones have revealed that the degree of methoxylation can correlate with certain biological activities. nih.gov The methylenedioxy groups, which are less common, are also expected to play a critical role. These groups constrain the rotational freedom of the attached phenyl ring and alter the electronic properties compared to individual methoxy or hydroxyl groups. The planarity of the flavonoid structure, influenced by such substitutions, can also be a key factor in its bioactivity. nih.gov

A comparative analysis of flavones with varying substitution patterns often reveals the importance of specific positions. For example, modifications on the B-ring are frequently linked to changes in antioxidant and anti-inflammatory activities. mdpi.comnih.gov While direct evidence for this compound is pending, it is plausible that its unique B-ring substitution is a key contributor to its specific biological effects.

Table 1: Inferred Importance of Structural Features of this compound for Bioactivity

| Structural Feature | Position(s) | Postulated Influence on Bioactivity |

| Methoxy Group | 3 | May influence metabolic stability and target interaction. |

| Methoxy Group | 5 | Can affect the planarity and electronic distribution of the A-ring. |

| Methylenedioxy Bridge | 3', 4' | Constrains B-ring conformation and modifies electronic properties. |

| Methylenedioxy Bridge | 6, 7 | Affects the electronic character and steric hindrance of the A-ring. |

This table is based on general principles of flavonoid SAR and requires experimental validation for this compound.

Computational Modeling and Predictive Analytics in this compound SAR/QSAR

In the absence of extensive experimental data, computational modeling and predictive analytics serve as powerful tools to hypothesize the SAR of this compound and guide the design of new analogues. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a QSAR model for this compound and its analogues would typically involve several steps. nih.gov First, a dataset of structurally related flavones with known biological activities (e.g., insecticidal potency) would be compiled. acs.org Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. nih.gov

For polyoxygenated flavones, relevant descriptors might include:

Topological descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's reactivity. chemrxiv.org

3D-MoRSE descriptors: Three-dimensional molecular representations of the structure based on electron diffraction, which have been used in QSAR studies of insecticidal flavones. acs.org

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are employed to build a predictive model. nih.gov Such models can identify which descriptors, and by extension which structural features, are most influential in determining the biological activity. For instance, a QSAR study on flavone (B191248) derivatives as antifeedants for Spodoptera litura successfully established models that could predict the activity of new compounds. nih.gov

Molecular docking simulations can further complement QSAR studies by providing a three-dimensional visualization of how this compound and its analogues might bind to a specific biological target. mdpi.com This technique can help to rationalize the observed SAR and guide the design of new compounds with improved binding affinity.

Impact of Functional Group Modifications on Biological Potency

Based on the general SAR of flavonoids, hypothetical modifications to the this compound structure can be proposed, with predictable impacts on its biological potency.

Modification of Methoxy Groups:

Demethylation to hydroxyl groups: Introducing hydroxyl groups can increase the potential for hydrogen bonding with target proteins, which may enhance or alter bioactivity. However, it can also decrease membrane permeability and increase susceptibility to metabolic conjugation. nih.gov The antioxidant activity of flavonoids is often linked to the presence of free hydroxyl groups. nih.gov

Alkylation to larger alkoxy groups: Increasing the size of the alkoxy groups could enhance lipophilicity but may also introduce steric hindrance that could be detrimental to binding with a biological target.

Modification of Methylenedioxy Bridges:

Cleavage to form vicinal hydroxyl or methoxy groups: Replacing the methylenedioxy bridges with two adjacent hydroxyl or methoxy groups would increase the conformational flexibility of the B-ring and alter the electronic properties. This could lead to a significant change in bioactivity. The relative positioning of hydroxyl and methoxy groups on the flavanone (B1672756) scaffold has been shown to be important for biological activity. mdpi.com

Introduction of New Functional Groups:

Halogenation: The introduction of halogens can modify the electronic properties and metabolic stability of the molecule.

Addition of amino groups: The incorporation of basic amino groups can alter the solubility and pharmacokinetic properties of the compound and introduce new potential interactions with biological targets. nih.gov

Table 2: Predicted Effects of Functional Group Modifications on this compound's Bioactivity

| Modification | Predicted Effect on Potency | Rationale |

| Demethylation at C-3 and C-5 | Variable | May increase hydrogen bonding but decrease cell permeability. |

| Replacement of methylenedioxy groups with dimethoxy groups | Likely to alter activity | Changes in steric and electronic properties of the rings. |

| Introduction of a hydroxyl group on the B-ring | Potentially increased antioxidant activity | Based on general flavonoid SAR. nih.gov |

| Introduction of a halogen atom | Variable | Alters electronic properties and metabolic stability. |

This table presents hypothetical scenarios based on established flavonoid SAR and requires experimental verification.

Cheminformatic Approaches to this compound Analog Design

Cheminformatics provides a suite of computational tools and techniques that can be applied to the systematic design of novel this compound analogues with potentially improved biological activities. These approaches leverage chemical databases and computational algorithms to explore the chemical space around the this compound scaffold.

One key cheminformatic approach is virtual screening , where large libraries of virtual compounds are computationally evaluated for their potential to be active against a specific target. If the biological target of this compound is known, structure-based virtual screening (e.g., molecular docking) can be used to identify new potential inhibitors from compound databases. mdpi.com If the target is unknown, ligand-based virtual screening methods, such as similarity searching or pharmacophore modeling, can be employed. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used as a query to search for new molecules.

De novo design is another powerful cheminformatic technique where novel molecular structures are generated computationally based on a set of desired properties. These algorithms can "grow" molecules within the active site of a target protein or piece together molecular fragments to create novel structures that fit a pharmacophore model.

The analysis of chemical databases containing known insecticidal compounds can also inform the design of this compound analogues. By identifying common structural motifs and physicochemical properties among active compounds, new design strategies for modifying the this compound scaffold can be developed. The ultimate goal of these cheminformatic approaches is to prioritize a smaller, more focused set of novel analogues for chemical synthesis and biological testing, thereby accelerating the discovery of more potent and selective compounds.

Analytical Methodologies for Meliternatin Quantification and Detection

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation and quantification of Meliternatin from other co-existing compounds in a sample matrix. The choice of technique is often dictated by the required sensitivity and the complexity of the sample.

High-Performance Liquid Chromatography with UV/vis detection is a widely employed technique for the quantitative analysis of flavonoids like this compound. scielo.brinhort.pl This method offers a balance of sensitivity, precision, and cost-effectiveness for routine analysis. The separation is typically achieved on a reversed-phase C18 column using a mobile phase consisting of a mixture of an organic solvent (such as methanol (B129727) or acetonitrile) and acidified water. scielo.brinhort.pl The UV detector is set to a wavelength where this compound exhibits maximum absorbance, which for flavonoids is often in the range of 280-370 nm. longdom.org

For accurate quantification, a calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. mdpi.com The concentration of this compound in a sample is then determined by interpolating its peak area on this curve. The method's performance is assessed through various validation parameters, as illustrated in the table below, which are typical for flavonoid analysis. mdpi.commdpi.com

Table 1: Typical Performance Characteristics of an HPLC-UV/vis Method for Flavonoid Quantification

| Parameter | Typical Value |

|---|---|

| Linearity (R²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |

For the detection and quantification of trace amounts of this compound, High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is the method of choice. nih.govspectroscopyonline.com This technique offers superior sensitivity and selectivity compared to HPLC-UV/vis. nih.gov The mass spectrometer can be operated in various modes, such as full scan or selected ion monitoring (SIM), to detect the specific mass-to-charge ratio (m/z) of the this compound molecular ion. youtube.com

The high-resolution capability of instruments like time-of-flight (TOF) or Orbitrap mass analyzers allows for the determination of the elemental composition of this compound, further confirming its identity. spectroscopyonline.comresearchgate.net This is particularly useful when analyzing complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. spectroscopyonline.com The enhanced sensitivity of HPLC-HRMS allows for the establishment of very low limits of detection and quantification, making it ideal for pharmacokinetic or metabolomic studies. nih.govnih.gov

Table 2: Comparison of HPLC-UV/vis and HPLC-HRMS for this compound Analysis

| Feature | HPLC-UV/vis | HPLC-HRMS |

|---|---|---|

| Selectivity | Moderate | High |

| Sensitivity | Good | Excellent |

| Limit of Detection | µg/mL range | ng/mL to pg/mL range |

| Identification | Based on retention time and UV spectrum | Based on retention time, accurate mass, and fragmentation pattern |

| Cost | Lower | Higher |

Spectrometric Methods for this compound Identification in Complex Matrices

While chromatographic techniques are excellent for separation and quantification, spectrometric methods are indispensable for the structural elucidation and unambiguous identification of this compound, especially in complex mixtures.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides valuable information about the molecular weight and fragmentation pattern of this compound. wikipedia.orglibretexts.org In MS/MS, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are characteristic of the compound's structure and can be used to confirm its identity by comparing the fragmentation pattern to that of a known standard or by interpreting the fragmentation pathways. core.ac.ukresearchgate.net This technique is highly specific and can be used to identify this compound even in the presence of co-eluting compounds. core.ac.uk

Method Validation Parameters for Robust this compound Analysis

To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be thoroughly validated. amsbiopharma.comeuropa.eu The validation process involves evaluating several key parameters as defined by the International Council for Harmonisation (ICH) guidelines. europa.euich.orgfda.gov

Specificity/Selectivity: This is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. scielo.bramsbiopharma.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.comeuropa.eu This is typically evaluated by a linear regression analysis of the calibration curve. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is often determined by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered is calculated. mdpi.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. amsbiopharma.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements. mdpi.com

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. amsbiopharma.com

Table 3: Key Method Validation Parameters and Their Significance

| Validation Parameter | Purpose |

|---|---|

| Specificity | To ensure the signal measured is only from this compound. |

| Linearity | To establish a concentration range where the response is proportional. |

| Accuracy | To determine how close the measured value is to the true value. |

| Precision | To assess the reproducibility of the method. |

| LOD | To define the lower limit of detection. |

| LOQ | To define the lower limit of reliable quantification. |

| Robustness | To evaluate the method's reliability under varied conditions. |

Future Perspectives and Advanced Research Directions for Meliternatin

Exploration of Novel Bioactivities and Therapeutic Applications

Melitidin has been identified as a promising anti-cholesterol statin drug candidate. nih.govresearchgate.net Research has demonstrated its ability to inhibit the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase enzyme, a key control point for cholesterol synthesis. mpg.deresearchgate.net This positions Melitidin as a potential natural alternative or adjunct to existing statin therapies for managing hypercholesterolemia.

In addition to its anti-cholesterol properties, Melitidin has shown a significant antitussive (cough-suppressing) effect in preclinical studies. nih.govresearchgate.net A study on its effects on citric acid-induced coughing in guinea pigs revealed a potent antitussive activity, suggesting it is a key contributor to the medicinal effects of Citrus grandis 'Tomentosa', a traditional Chinese medicine used for this purpose. nih.govresearchgate.net

Future research will likely focus on:

Expanding Pharmacological Profiling: Investigating other potential bioactivities, such as anti-inflammatory, antioxidant, and anti-diabetic effects, which are common among flavonoids. taylorfrancis.comnih.gov

Mechanism of Action Studies: Delving deeper into the molecular mechanisms behind its known anti-cholesterol and antitussive effects to identify specific cellular targets and pathways.

Preclinical and Clinical Trials: Advancing Melitidin through rigorous preclinical and eventually clinical trials to validate its efficacy and safety for therapeutic use in humans.

Development of Advanced Synthetic Strategies for Complex Melitidin Derivatives

The complete biosynthetic pathway of Melitidin has been recently characterized, identifying the specific enzymes responsible for its formation from the precursor, naringin. nih.govresearchgate.net This knowledge is crucial for developing advanced synthetic and semi-synthetic strategies. Future directions in this area include:

Chemoenzymatic Synthesis: Utilizing the identified biosynthetic enzymes (UDP-glucuronosyltransferases, rhamnosyltransferase, and acyltransferases) in vitro to produce Melitidin and its derivatives. nih.gov This approach allows for the creation of complex structures that are challenging to achieve through traditional chemical synthesis.

Metabolic Engineering and Synthetic Biology: The successful reconstitution of the Melitidin pathway in a heterologous host (Nicotiana benthamiana) demonstrates the feasibility of using engineered microorganisms or plants as bio-factories. nih.govresearchgate.netmpg.de This platform can be manipulated to produce novel Melitidin analogues by introducing modified enzymes or feeding the system with different precursor molecules.

Combinatorial Biosynthesis: By combining genes from the Melitidin pathway with genes from other natural product pathways, it may be possible to generate a library of novel flavonoid derivatives for bioactivity screening.

Integration of Multi-Omics Technologies for Comprehensive Melitidin Pathway Elucidation

The initial discovery of the gene cluster responsible for Melitidin biosynthesis was accelerated by a metabolite-based genome-wide association study (mGWAS), a powerful multi-omics approach. researchgate.netresearchgate.net This study correlated the genetic information of 154 pummelo varieties with their Melitidin content to pinpoint the relevant genes. researchgate.net

Future research can further leverage multi-omics technologies for a more holistic understanding. nih.govunipd.it This includes:

Integrated Omics Analysis: Combining genomics, transcriptomics, proteomics, and metabolomics data to build comprehensive models of the Melitidin biosynthetic network. researchgate.netnih.govmdpi.com This can reveal regulatory mechanisms, bottlenecks in the pathway, and interactions with other metabolic pathways. nih.gov

Spatial Omics: Using techniques like mass spectrometry imaging to understand where Melitidin and its precursors are synthesized and stored within the plant tissue at a cellular level. nih.gov

Predictive Modeling: Employing machine learning and artificial intelligence to analyze large multi-omics datasets. unipd.it This can help predict how genetic or environmental changes will affect Melitidin production and guide metabolic engineering efforts more efficiently. unipd.itmdpi.com

Sustainable Production and Biotechnological Approaches for Melitidin Supply

Reliance on extraction from natural plant sources can be a bottleneck for the large-scale supply of valuable compounds due to factors like geographical limitations, climate variability, and low yields. Biotechnology offers sustainable and scalable alternatives. researchgate.net

The successful production of Melitidin in Nicotiana benthamiana by co-expressing the identified biosynthetic genes is a significant proof-of-concept for heterologous production. nih.govmpg.de Future work in this area will focus on:

Host Optimization: Engineering microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) for more efficient and cost-effective production of Melitidin. These systems allow for rapid growth in controlled fermenters, offering advantages in scalability and process control. google.com

Process Engineering: Optimizing fermentation conditions in bioreactors to maximize the yield and purity of biotechnologically produced Melitidin. researchgate.net

Genetic Improvement of Natural Sources: Using the knowledge of the biosynthetic pathway to inform the breeding and genetic improvement of pummelo varieties to enhance their natural Melitidin content. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing and characterizing Meliternatin in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, with critical attention to regioselectivity and purification. Characterization requires orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm molecular structure .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .

- Chromatographic Purity : Use HPLC or UPLC with UV/Vis or MS detection to confirm ≥95% purity .

- Data Table :

| Technique | Key Parameters | Acceptable Threshold |

|---|---|---|

| ¹H-NMR | δ (ppm), J (Hz) | Matches reference |

| HRMS | m/z (Da) | Δ < 5 ppm |

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

- Methodological Answer :

- Standardized Protocols : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and include positive/negative controls .

- Dose-Response Curves : Report IC₅₀ values with 95% confidence intervals and replicate experiments ≥3 times .

- Data Transparency : Publish raw datasets (e.g., cell viability counts) in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of this compound’s antioxidant activity?

- Methodological Answer :

- Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., DCFH-DA) in tandem with enzyme-specific inhibitors (e.g., SOD, catalase) to isolate pathways .

- Computational Modeling : Perform molecular docking to predict interactions with redox-related proteins (e.g., Nrf2, Keap1) .

- Cross-Study Validation : Compare results across assays (e.g., ORAC vs. FRAP) and species models (e.g., murine vs. human) to identify context-dependent effects .

Q. How can researchers design studies to investigate this compound’s pharmacokinetics in vivo?

- Methodological Answer :

- Animal Models : Use pharmacokinetic (PK) parameters (Cₘₐₓ, Tₘₐₓ, AUC) in rodent studies with intravenous/oral dosing .

- Analytical Workflow :

Plasma Extraction : Protein precipitation or solid-phase extraction.

Quantification : LC-MS/MS with stable isotope-labeled internal standards .

- Tissue Distribution : Autoradiography or whole-body imaging for biodistribution analysis .

Q. What methodologies address discrepancies in this compound’s reported solubility and stability profiles?

- Methodological Answer :

- Solubility Screening : Use shake-flask or nephelometry under varying pH (1.2–7.4) and temperatures (4–37°C) .

- Forced Degradation Studies : Expose this compound to heat, light, and humidity; monitor degradation via HPLC .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to reconcile divergent results across studies .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s cytotoxicity across cancer cell lines?

- Methodological Answer :

- Stratified Analysis : Group cell lines by genetic markers (e.g., p53 status, EGFR expression) .

- Multivariate Statistics : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify covariates (e.g., culture media, passage number) .

- Public Data Repositories : Cross-reference with databases like CCLE or GDSC to validate findings .

Q. What frameworks support the integration of omics data in this compound research?

- Methodological Answer :

- Transcriptomics : RNA-seq with pathway enrichment tools (DAVID, KEGG) to identify target genes .

- Proteomics : SILAC or TMT labeling for quantitative analysis of protein expression changes .

- Workflow Example :

| Step | Technique | Outcome |

|---|---|---|

| 1 | RNA-seq | Differentially expressed genes |

| 2 | IPA | Pathway activation Z-scores |

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound studies involving animal models?

- Methodological Answer :

- IACUC Protocols : Detail anesthesia, euthanasia, and sample size justification (power analysis) .

- ARRIVE Guidelines : Report sex, age, and strain of animals to enhance reproducibility .

Q. What are the best practices for documenting negative or inconclusive results in this compound research?

- Methodological Answer :

- Supplementary Materials : Publish raw data (e.g., failed synthesis attempts, non-significant dose responses) .

- Preprint Platforms : Share preliminary findings on bioRxiv to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.